molecular formula C5H4BrN3O B13329622 6-Bromopyrimidine-4-carboxamide CAS No. 1209458-24-1

6-Bromopyrimidine-4-carboxamide

Cat. No.: B13329622
CAS No.: 1209458-24-1
M. Wt: 202.01 g/mol
InChI Key: UCXQJKCIOTUTKV-UHFFFAOYSA-N
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Description

6-Bromopyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine backbone substituted with a bromine atom at position 6 and a carboxamide group at position 4. Pyrimidine derivatives are widely studied due to their roles in nucleic acid biochemistry and therapeutic applications. The bromine substituent introduces steric and electronic effects that influence reactivity and binding interactions, making this compound valuable in medicinal chemistry, particularly as a precursor in synthesizing kinase inhibitors or antiviral agents. The carboxamide group enhances solubility and hydrogen-bonding capacity, critical for biological activity.

Properties

IUPAC Name

6-bromopyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXQJKCIOTUTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303614
Record name 6-Bromo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-24-1
Record name 6-Bromo-4-pyrimidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-pyrimidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrimidine-4-carboxamide typically involves the bromination of pyrimidine-4-carboxamide. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromopyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name CAS No. Substituents Similarity Score Key Properties
This compound - 6-Br, 4-carboxamide Reference High solubility, steric hindrance
6-Amino-5-chloro-4-pyrimidinecarboxylic acid 914916-98-6 5-Cl, 4-COOH, 6-NH2 0.73 Polar, ionizable, metabolic stability
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 50593-92-5 5-Br, 4-COOH, 2-SCH3 0.71 Lipophilic, membrane-permeable
2-Methylsulfanylpyrimidine-4-carboxylic acid 1126-44-9 2-SCH3, 4-COOH 0.81 Electron-rich, agrochemical relevance

Research Findings

  • Solubility vs. Permeability : The carboxamide group improves aqueous solubility relative to carboxylic acid derivatives, but methylthio or halogenated analogs may exhibit better tissue penetration.
  • Synthetic Utility: Bromine’s leaving-group ability facilitates further functionalization via cross-coupling reactions, a trait less pronounced in chloro or methylthio analogs.

Biological Activity

6-Bromopyrimidine-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including the Minisci reaction, which allows for regioselective production of halogenated pyrimidine derivatives. The synthesis typically involves the bromination of pyrimidine followed by carboxamide formation, resulting in a compound that exhibits significant pharmacological potential due to its structural features.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets. Key areas of activity include:

  • Anticancer Properties : Research indicates that pyrimidine derivatives, including this compound, have shown promise as anticancer agents. They can inhibit key enzymes involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : Compounds within the pyrimidine class have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
  • Urease Inhibition : Some studies have explored the urease inhibitory activity of related compounds, suggesting potential applications in treating conditions like Helicobacter pylori infections.

Anticancer Activity

Recent studies have highlighted the role of this compound in inhibiting cancer cell lines. For instance, a compound derived from this scaffold exhibited significant activity against various cancer types by targeting specific kinases involved in tumor growth. The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics, indicating enhanced potency.

Compound Target IC50 (µM) Cell Line
This compoundCDK60.29MCF-7
Related derivativeEGFR0.04T47D

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib.

Compound COX Inhibition IC50 (µM)
This compound0.04
Celecoxib0.04

Urease Inhibition

In vitro studies on urease inhibition revealed that certain derivatives of pyrimidine carboxamides had potent inhibitory effects, with IC50 values significantly lower than traditional urease inhibitors.

Derivative IC50 (µM)
Rx-6 (related derivative)1.07
Rx-7 (related derivative)2.18

Case Studies

  • In Vivo Efficacy Against Cancer : A mouse model study demonstrated that administration of a pyrimidine derivative led to a significant reduction in tumor size compared to control groups. The study provided insights into the pharmacokinetics and bioavailability of these compounds.
  • Anti-inflammatory Effects in Animal Models : Inflammation was induced in rats using carrageenan, and treatment with pyrimidine derivatives resulted in reduced edema and inflammation markers compared to untreated controls.

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